molecular formula C6H10KO7+ B1604249 5-Keto-D-gluconic acid potassium salt CAS No. 5447-60-9

5-Keto-D-gluconic acid potassium salt

Cat. No. B1604249
CAS RN: 5447-60-9
M. Wt: 233.24 g/mol
InChI Key: GSFHMOMWXNDPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Keto-D-gluconic acid potassium salt, also known as D-Xylo-5-hexulofuranosonic acid potassium salt, is a versatile biomedical substance . It plays a fundamental role in rectifying specific metabolic disorders and addressing mineral deficiencies .


Molecular Structure Analysis

The empirical formula of 5-Keto-D-gluconic acid potassium salt is C6H9KO7 . It has a molecular weight of 232.23 .


Physical And Chemical Properties Analysis

5-Keto-D-gluconic acid potassium salt is a white powder . It’s soluble in water at approximately 50 g/L . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Summary of Application : 5-Keto-D-gluconic acid potassium salt is used as a pharmaceutical intermediate .
  • L-Idonate Degradation and Ketogluconate Metabolism

    • Summary of Application : 5-Keto-D-gluconic acid potassium salt is an intermediate in L-idonate degradation and ketogluconate metabolism .
  • Production of L-(+)-Tartaric Acid

    • Summary of Application : 5-Keto-D-gluconic acid potassium salt is used in the conversion of glucose to 5-keto-D-gluconate (5-KGA), a precursor of the industrially important L-(+)-tartaric acid .
    • Methods of Application : Gluconobacter strains were genetically engineered to increase 5-KGA formation. A plasmid-encoded copy of the gene encoding the gluconate:NADP-5 oxidoreductase (gno) was overexpressed .
  • Antioxidant and Acidulant in Food Industry

    • Summary of Application : 5-Keto-D-gluconic acid potassium salt can be converted to tartrate, which is used as an antioxidant and acidulant in the food industry .
    • Methods of Application : This conversion process typically involves biochemical reactions, possibly facilitated by certain types of bacteria or enzymes .
    • Results or Outcomes : The result is the production of tartrate, which can be used to enhance the flavor and stability of various food products .
  • Acidic Reducing Agent in Textile Industry

    • Summary of Application : The tartrate produced from 5-Keto-D-gluconic acid potassium salt can be used as an acidic reducing agent in the textile industry .
    • Methods of Application : In the textile industry, acidic reducing agents are often used in dyeing processes to help ensure the color fastness of the fabric .
    • Results or Outcomes : The use of tartrate as an acidic reducing agent can improve the quality and durability of dyed textiles .
  • Chiral Reagent in Stereoselective Organic Synthesis

    • Summary of Application : Tartrate, derived from 5-Keto-D-gluconic acid potassium salt, can be used as a chiral reagent in stereoselective organic synthesis .
    • Methods of Application : In stereoselective organic synthesis, chiral reagents like tartrate are used to control the stereochemistry of the reaction, allowing for the selective production of one enantiomer over the other .
    • Results or Outcomes : The use of tartrate as a chiral reagent can enhance the efficiency and selectivity of organic synthesis reactions, leading to the production of high-purity enantiomers .
  • Pharmaceutical Intermediates

    • Summary of Application : 5-Keto-D-gluconic acid potassium salt is used as a pharmaceutical intermediate .
  • Used in the Production of Other Chemicals

    • Summary of Application : 5-Keto-D-gluconic acid potassium salt can be used in the production of other chemicals .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 5-Keto-D-gluconic acid potassium salt aren’t available, it’s clear that this compound and similar ones have a wide range of potential applications in various fields .

properties

IUPAC Name

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHMOMWXNDPMM-YMDUGQBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635732
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Keto-D-gluconic acid potassium salt

CAS RN

91446-96-7
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Keto-D-gluconic acid potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Keto-D-gluconic acid potassium salt
Reactant of Route 2
5-Keto-D-gluconic acid potassium salt
Reactant of Route 3
5-Keto-D-gluconic acid potassium salt
Reactant of Route 4
5-Keto-D-gluconic acid potassium salt
Reactant of Route 5
5-Keto-D-gluconic acid potassium salt
Reactant of Route 6
5-Keto-D-gluconic acid potassium salt

Citations

For This Compound
25
Citations
Z Zhu, L Xi, Q Subhani, Z Huang, Y Zhu - Talanta, 2013 - Elsevier
… Glucose, d-gluconic acid, 2-keto-d-gluconic acid hemicalcium salt hydrate and 5-keto-d-gluconic acid potassium salt were purchased from Sigma (St. Louis, MO, USA). The fermentation …
Number of citations: 16 www.sciencedirect.com
F van der Klis, J van Haveren, DS van Es… - …, 2017 - Wiley Online Library
… acid (>98 %, Sigma–Aldrich); gold(III)chloride trihydrate (ACS reagent, Sigma–Aldrich); 5-(hydroxymethyl)furfural (99 %, Sigma–Aldrich); 5-keto-d-gluconic acid potassium salt (98 %, …
P Rasoulnia, R Barthen, JA Puhakka… - Journal of Hazardous …, 2021 - Elsevier
… of base metals and REEs from spent NiMH batteries were studied using D-gluconic acid sodium salt, 2-keto-D-gluconic acid hemicalcium salt and 5-keto-D-gluconic acid potassium salt …
Number of citations: 18 www.sciencedirect.com
R Takase, Y Maruyama, S Oiki, B Mikami… - Proteins: Structure …, 2016 - Wiley Online Library
… obtained in a droplet comprising 25% (w/v) polyethylene glycol 4000, 0.1 M sodium citrate (pH 5.6), 0.2 M (NH 4 ) 2 SO 4 , 1 mM NADH, 10 mM 5-keto-d-gluconic acid potassium salt, …
Number of citations: 2 onlinelibrary.wiley.com
HCM Mills - 2007 - researchcommons.waikato.ac.nz
This thesis explored the development of a faster and more efficient means of qualitative and quantitative analysis of the products of the nitric acid oxidation of D-glucose and other …
Number of citations: 2 researchcommons.waikato.ac.nz
X Gu, L Yang, Q Tao, J Ai, C Yan, J Zheng… - … of Chromatography A, 2022 - Elsevier
… 5-Keto-d-gluconic acid potassium salt (Lot:0,000,138,306) and 2-Keto-3-Deoxy-d-gluconic acid lithium salt (Lot: BCBV1164) were obtained from Sigma-Aldrich . …
Number of citations: 1 www.sciencedirect.com
R Yi, M Mojica, AC Fahrenbach, H James Cleaves… - JACS Au, 2023 - ACS Publications
… A 500 μL solution containing 500 mM 5-keto-d-gluconic acid potassium salt (58 mg, 0.25 mmol), 0.9 MP i , and 2 μL of DMSO in 10% D 2 O was prepared, and the pH was adjusted to 9. …
Number of citations: 7 pubs.acs.org
PC Hsu - 2014 - researcharchive.lincoln.ac.nz
Agricultural systems depend on continued inputs of phosphate fertiliser to maintain productivity. However, due to ever increasing global demand, the finite reserves of phosphate rock …
Number of citations: 2 researcharchive.lincoln.ac.nz
R Takase - 2015 - repository.kulib.kyoto-u.ac.jp
Coenzymes NADPH and NADH are electron mediators and are involved in oxidation/reduction enzymatic reactions, although their physiological roles are different in biological …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
HC Whetstone - 1999 - library-archives.canada.ca
Agrobacterium tumefaciens strain Boreal 67442 have been determined to synthesize quinoprotein glucose dehydrogenase apoenzyme which could be activated by the addition of …
Number of citations: 0 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.